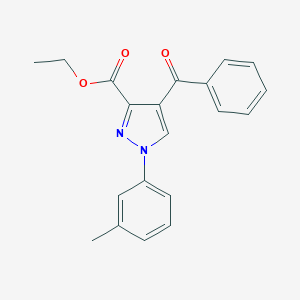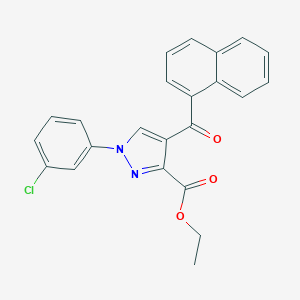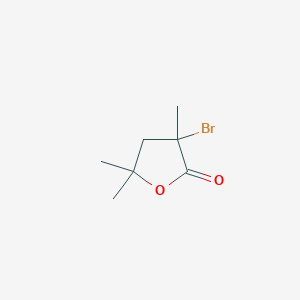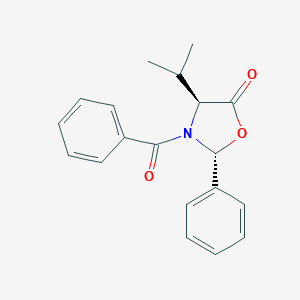
Teriparatide acetate hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecanismo De Acción
Teriparatide ejerce sus efectos imitando la acción de la hormona paratiroidea natural. Se une a receptores específicos en los osteoblastos, estimulando a estas células a producir hueso nuevo. Este proceso implica la activación de la vía de señalización de adenosín monofosfato cíclico (cAMP), lo que conduce a un aumento de la formación ósea y una mejora de la densidad ósea .
Compuestos similares:
Alendronato: Un bifosfonato que inhibe la resorción ósea por parte de los osteoclastos.
Fosamax (Alendronato): Otro bifosfonato con efectos similares al alendronato.
Evenity (Romosozumab): Un anticuerpo monoclonal que inhibe la esclerostina, lo que lleva a un aumento de la formación ósea
Comparación: A diferencia de los bifosfonatos como el alendronato y Fosamax, que principalmente inhiben la resorción ósea, teriparatide promueve activamente la formación ósea. Evenity, aunque también promueve la formación ósea, funciona a través de un mecanismo diferente al inhibir la esclerostina. El mecanismo único de teriparatide de estimular la actividad de los osteoblastos lo hace particularmente eficaz para aumentar la masa y densidad ósea .
Análisis Bioquímico
Biochemical Properties
Teriparatide acetate hydrate interacts with the PTH1 receptor, which is a class B G protein-coupled receptor . This interaction triggers a series of biochemical reactions that ultimately influence bone metabolism .
Cellular Effects
This compound has a significant impact on various types of cells, particularly bone cells. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can stimulate osteoblast activity, leading to increased bone formation .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the PTH1 receptor . This binding activates the receptor, leading to the activation of multiple intracellular signaling pathways. These pathways can influence gene expression and result in various cellular effects, such as increased bone formation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For example, in a study involving female New Zealand white rabbits, it was found that daily subcutaneous injections of this compound for 4 weeks led to increased cortical thickness and porosity .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. In the aforementioned study, a dosage of 20 μg/kg was used . The specific threshold effects, as well as any toxic or adverse effects at high doses, are not mentioned in the available literature.
Metabolic Pathways
This compound is involved in the metabolic pathway of bone remodeling. It interacts with the PTH1 receptor, influencing the activity of various enzymes and cofactors involved in this pathway .
Subcellular Localization
Given its role as a PTH1 receptor agonist, it is likely that it is localized to the cell membrane where the PTH1 receptor is located .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Teriparatide se sintetiza mediante tecnología de ADN recombinante. El gen que codifica los primeros 34 aminoácidos de la hormona paratiroidea humana se inserta en un plásmido bacteriano, que luego se introduce en bacterias Escherichia coli. Las bacterias expresan la hormona, que posteriormente se purifica mediante una serie de técnicas cromatográficas .
Métodos de producción industrial: En entornos industriales, la producción de teriparatide implica la fermentación a gran escala de Escherichia coli modificada genéticamente. El caldo de fermentación se somete a lisis celular para liberar la hormona, seguido de pasos de purificación que incluyen cromatografía de intercambio iónico, cromatografía líquida de alta resolución de fase inversa y ultrafiltración para lograr la pureza y concentración deseadas .
Análisis De Reacciones Químicas
Tipos de reacciones: Teriparatide experimenta diversas reacciones químicas, incluidas la oxidación y la reducción. Es sensible a la oxidación, lo que puede conducir a la formación de puentes disulfuro entre los residuos de cisteína, alterando potencialmente su actividad biológica .
Reactivos y condiciones comunes: Los reactivos comunes utilizados en la síntesis y estabilización de teriparatide incluyen agentes reductores como el ditiotreitol para prevenir la oxidación, y tampones como la solución salina tamponada con fosfato para mantener la estabilidad del pH .
Principales productos formados: El producto principal formado a partir de la síntesis de teriparatide es el propio péptido bioactivo. Los productos de degradación pueden incluir formas oxidadas y péptidos truncados resultantes de la escisión proteolítica .
Aplicaciones Científicas De Investigación
Teriparatide tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como péptido modelo en estudios de plegamiento y estabilidad de proteínas.
Biología: Teriparatide se emplea en investigaciones sobre el metabolismo óseo y la regulación de la homeostasis del calcio.
Industria: Teriparatide se produce y comercializa como agente terapéutico para la osteoporosis bajo diversas marcas.
Comparación Con Compuestos Similares
Alendronate: A bisphosphonate that inhibits bone resorption by osteoclasts.
Fosamax (Alendronate): Another bisphosphonate with similar effects to alendronate.
Evenity (Romosozumab): A monoclonal antibody that inhibits sclerostin, leading to increased bone formation
Comparison: Unlike bisphosphonates such as alendronate and Fosamax, which primarily inhibit bone resorption, teriparatide actively promotes bone formation. Evenity, while also promoting bone formation, works through a different mechanism by inhibiting sclerostin. Teriparatide’s unique mechanism of stimulating osteoblast activity makes it particularly effective in increasing bone mass and density .
Propiedades
Número CAS |
52232-67-4 |
|---|---|
Fórmula molecular |
C181H291N55O51S2 |
Peso molecular |
4118 g/mol |
Nombre IUPAC |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C181H291N55O51S2/c1-21-96(18)146(236-160(267)114(48-53-141(250)251)212-174(281)132(84-239)232-177(284)143(93(12)13)233-147(254)103(185)82-237)178(285)216-111(45-50-134(187)241)155(262)219-119(65-90(6)7)163(270)213-116(55-62-289-20)158(265)224-124(71-100-79-196-86-203-100)167(274)226-126(73-135(188)242)169(276)217-117(63-88(2)3)148(255)201-81-138(245)205-105(39-27-30-56-182)149(256)223-123(70-99-78-195-85-202-99)166(273)221-121(67-92(10)11)164(271)225-128(75-137(190)244)171(278)231-131(83-238)173(280)214-115(54-61-288-19)157(264)210-112(46-51-139(246)247)153(260)208-109(43-34-60-199-181(193)194)159(266)234-144(94(14)15)175(282)215-113(47-52-140(248)249)156(263)222-122(69-98-77-200-104-38-26-25-37-102(98)104)165(272)220-120(66-91(8)9)161(268)209-108(42-33-59-198-180(191)192)151(258)206-106(40-28-31-57-183)150(257)207-107(41-29-32-58-184)152(259)218-118(64-89(4)5)162(269)211-110(44-49-133(186)240)154(261)228-129(76-142(252)253)172(279)235-145(95(16)17)176(283)229-125(72-101-80-197-87-204-101)168(275)227-127(74-136(189)243)170(277)230-130(179(286)287)68-97-35-23-22-24-36-97/h22-26,35-38,77-80,85-96,103,105-132,143-146,200,237-239H,21,27-34,39-76,81-84,182-185H2,1-20H3,(H2,186,240)(H2,187,241)(H2,188,242)(H2,189,243)(H2,190,244)(H,195,202)(H,196,203)(H,197,204)(H,201,255)(H,205,245)(H,206,258)(H,207,257)(H,208,260)(H,209,268)(H,210,264)(H,211,269)(H,212,281)(H,213,270)(H,214,280)(H,215,282)(H,216,285)(H,217,276)(H,218,259)(H,219,262)(H,220,272)(H,221,273)(H,222,263)(H,223,256)(H,224,265)(H,225,271)(H,226,274)(H,227,275)(H,228,261)(H,229,283)(H,230,277)(H,231,278)(H,232,284)(H,233,254)(H,234,266)(H,235,279)(H,236,267)(H,246,247)(H,248,249)(H,250,251)(H,252,253)(H,286,287)(H4,191,192,198)(H4,193,194,199)/t96-,103-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,143-,144-,145-,146-/m0/s1 |
Clave InChI |
OGBMKVWORPGQRR-UMXFMPSGSA-N |
SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC2=CNC=N2)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC5=CNC=N5)C(=O)NC(CC(=O)N)C(=O)NC(CC6=CC=CC=C6)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CO)N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC5=CNC=N5)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC2=CNC=N2)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC5=CNC=N5)C(=O)NC(CC(=O)N)C(=O)NC(CC6=CC=CC=C6)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CO)N |
Key on ui other cas no. |
52232-67-4 |
Pictogramas |
Irritant; Health Hazard |
Números CAS relacionados |
99294-94-7 (acetate) |
Secuencia |
SVSEIQLMHNLGKHLNSMERVEWLRKKLQDVHNF |
Sinónimos |
Forteo; hPTH (1-34); Human Parathyroid Hormone (1-34); Parathar; Teriparatide; Teriparatide Acetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[3-acetyl-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2H-chromen-2-one](/img/structure/B344422.png)
![1,3-benzothiazol-2-yl[4-(2-furoyl)-1-phenyl-1H-pyrazol-3-yl]methanone](/img/structure/B344423.png)


![[3-(1,3-Benzothiazole-2-carbonyl)-1-(3-chlorophenyl)pyrazol-4-yl]-naphthalen-1-ylmethanone](/img/structure/B344427.png)
![1,3-benzothiazol-2-yl[4-(2-naphthoyl)-1-phenyl-1H-pyrazol-3-yl]methanone](/img/structure/B344428.png)

![3-Phenylpyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B344431.png)

![1-[1-(4-chlorophenyl)-4-(4-methylbenzoyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B344433.png)



![methyl [2-(3-furyl)-6-methyl-4-oxo-4H-chromen-8-yl]acetate](/img/structure/B344443.png)
